[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinyl]methanol
Overview
Description
[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinyl]methanol is a useful research compound. Its molecular formula is C20H23ClFNO and its molecular weight is 347.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.1452202 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chlorophenols and Environmental Impact
Research on chlorophenols, which are related to the chlorobenzyl component of the queried compound, highlights their role as precursors to dioxins in municipal solid waste incineration and other thermal processes. These studies shed light on the environmental pathways and transformations of chlorinated organic compounds, suggesting potential investigative directions for compounds like "[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-4-piperidinyl]methanol" in environmental chemistry and pollution studies (Peng et al., 2016).
Methanol as a Chemical Marker and Analytical Tool
Methanol itself is extensively studied for its role as a chemical marker in the assessment of insulating paper degradation in power transformers. This application underscores methanol's utility in diagnostics and the monitoring of material condition, suggesting a potential area of application for methanol-based compounds in analytical chemistry and materials science (Jalbert et al., 2019).
Methanol in Energy and Fuel Cell Technologies
The review literature also discusses methanol's significance in energy applications, particularly its role in methanol fuel cells and as a hydrogen source. These discussions reflect on methanol's potential in renewable energy technologies and the development of clean fuel alternatives. This context may provide insights into the research and development of new materials, including methanol derivatives, for energy applications (Cybulski, 1994).
Biotechnological Applications of Methanotrophs
Another intriguing area of application is the exploration of methanotrophs' ability to utilize methane and potentially methanol for producing valuable chemicals and fuels. Research in this domain suggests that methanol and its derivatives could play a role in biotechnological processes aimed at carbon recycling and the bio-based production of commodities (Strong et al., 2015).
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFNO/c21-18-7-5-16(6-8-18)13-20(15-24)9-11-23(12-10-20)14-17-3-1-2-4-19(17)22/h1-8,24H,9-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXJHCQYXHDREU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)CO)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.